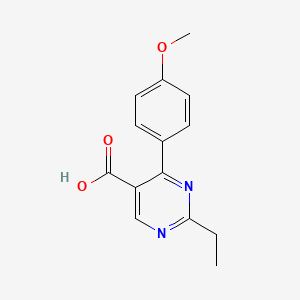

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Description

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 5, an ethyl substituent at position 2, and a 4-methoxyphenyl group at position 4. This compound belongs to the broader class of dihydropyrimidinones (DHPMs), which are synthesized via the Biginelli reaction and are notable for their biological activities, including antiviral, antibacterial, and kinase-inhibitory properties . The 4-methoxyphenyl moiety enhances lipophilicity and may influence π-π stacking interactions in biological targets, while the ethyl group at position 2 contributes to steric and electronic modulation of the pyrimidine ring .

Properties

IUPAC Name |

2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-12-15-8-11(14(17)18)13(16-12)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGWXNZVAOZYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylpyrimidine-5-carboxylic acid with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid has shown potential in the development of pharmaceutical compounds. Its structural motifs are conducive to interactions with biological targets, making it a valuable scaffold for drug design.

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, modifications to the methoxy group can enhance its affinity for certain cancer cell receptors, potentially leading to the development of targeted therapies.

- Anti-inflammatory Properties: Research indicates that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases. The mechanism likely involves modulation of inflammatory cytokines.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

- Synthesis of Novel Derivatives: It can be utilized to synthesize various pyrimidine-based derivatives through nucleophilic substitution reactions. These derivatives can further be explored for their biological activities.

- Building Block for Pharmaceuticals: The unique functional groups allow for diverse modifications, making it a versatile building block in pharmaceutical chemistry.

Material Science

In material science, this compound is being investigated for its potential use in developing novel materials with specific electronic or optical properties.

- Polymer Chemistry: Incorporation into polymer matrices could lead to materials with enhanced thermal stability or unique optical characteristics, useful in electronics or photonics applications.

Case Study 1: Anticancer Activity

A study conducted on modified derivatives of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The derivatives were tested against breast cancer and lymphoma cells, showing IC50 values in the low micromolar range, indicating strong anticancer potential.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that certain derivatives of this compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests that these compounds could serve as lead candidates for anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features, physicochemical properties, and biological activities of 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid and related pyrimidine derivatives:

Key Findings:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound enhances aromatic interactions in biological systems compared to the 4-CF₃ group in , which increases metabolic stability but reduces solubility .

Synthetic Accessibility :

- The target compound can be synthesized via modified Biginelli reactions (similar to ), whereas 2-chloro derivatives () require chemoselective displacement strategies (e.g., using methylsulfinyl groups) .

Crystallographic and Conformational Insights :

- Pyrimidine rings in 4-methoxyphenyl-substituted derivatives adopt half-chair conformations with dihedral angles of ~89.5° between the pyrimidine and aryl rings, influencing packing and stability .

Solubility and Drug-Likeness :

- Ethyl ester derivatives (e.g., ) exhibit higher LogP values than carboxylic acids, suggesting better membrane permeability but lower aqueous solubility .

Contradictions and Limitations:

- reports 2-ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid as a discontinued candidate due to poor solubility, contrasting with the target compound’s 4-methoxyphenyl group, which balances lipophilicity and solubility .

- Amino-substituted derivatives (e.g., ) show superior hydrogen-bonding capacity but are prone to oxidative degradation compared to alkyl or aryl substituents .

Biological Activity

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse sources.

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions, often utilizing starting materials like 4-methoxybenzaldehyde and ethyl urea. Various synthetic routes have been explored to optimize yield and purity, with characterization performed through techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm structural integrity.

Biological Activity

The biological activity of this compound has been evaluated across several studies, focusing on its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has shown inhibitory effects against various cancer cell lines, including breast cancer (MCF7), with IC50 values indicating effective growth inhibition at low concentrations. Molecular docking studies suggest strong binding affinities to critical targets involved in cancer proliferation pathways, such as the epidermal growth factor receptor (EGFR) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | EGFR inhibition |

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for COX inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Enzyme | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| COX-1 | 20 | Diclofenac | 15 |

| COX-2 | 25 | Celecoxib | 20 |

Structure-Activity Relationship (SAR)

SAR studies have highlighted the significance of substituents on the pyrimidine ring in modulating biological activity. The presence of the methoxy group at the para position of the phenyl ring has been associated with enhanced potency against cancer cell lines. Additionally, modifications to the ethyl group have been explored to further improve efficacy and selectivity towards cancer cells while minimizing toxicity towards normal cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis showed no significant toxicity to normal tissues .

- Inflammation Model : In carrageenan-induced paw edema tests, the compound demonstrated comparable efficacy to indomethacin, suggesting its potential use in managing inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols, including the Biginelli reaction, which is widely used for pyrimidine derivatives. For example, ethyl acetoacetate, substituted aldehydes, and thioureas are condensed in a one-pot reaction under acidic conditions (e.g., HCl or acetic acid) to form dihydropyrimidinones, which are further functionalized . Key factors affecting yield include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.

- Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) enhance reaction rates.

- Solvent : Ethanol or methanol is preferred for solubility and stability of intermediates.

Post-synthetic modifications (e.g., hydrolysis of ester groups to carboxylic acids) require controlled pH to avoid decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : and NMR identify substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm). Contradictions in peak assignments arise from tautomerism or solvent effects. Resolution involves comparing experimental data with computed spectra (DFT calculations) .

- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is purity assessed, and what are common impurities in synthetic batches?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Impurities often include unreacted intermediates (e.g., ethyl esters) or byproducts from incomplete cyclization.

- TLC : Silica gel plates with ethyl acetate/hexane eluents (1:1) provide rapid monitoring.

- Melting Point : Sharp melting points (>250°C) indicate high crystallinity, while broad ranges suggest impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:

- Reaction Design : ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) .

- Tautomer Stability : Calculations resolve spectral contradictions by modeling keto-enol equilibria or ring puckering effects .

- Solvent Effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., DMF) .

Q. What strategies address discrepancies in biological activity data across studies?

- Experimental Design : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For enzyme inhibition studies, use recombinant enzymes (e.g., PIM1 kinase) with controlled activity levels .

- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinases).

- Metabolite Interference : Pre-treat biological samples with solid-phase extraction to remove endogenous compounds that may bind non-specifically .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- pH Stability : Carboxylic acid groups degrade under strong alkaline conditions (pH >10), forming salts. Buffered solutions (pH 4–7) in refrigerated storage (4°C) are recommended .

- Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Lyophilization preserves integrity for long-term storage .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

- Solvent Selection : Mixed solvents (e.g., ethanol/water) improve crystal growth by modulating solubility.

- Slow Evaporation : Gradual solvent removal at 4°C yields X-ray-quality crystals.

- Polymorphism : Differential scanning calorimetry (DSC) identifies stable polymorphs. For example, hydrogen bonding between the carboxylic acid and pyrimidine ring stabilizes the monoclinic form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.